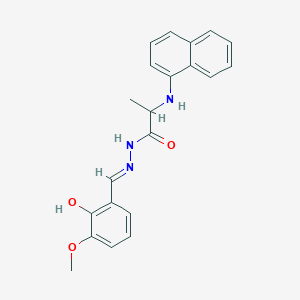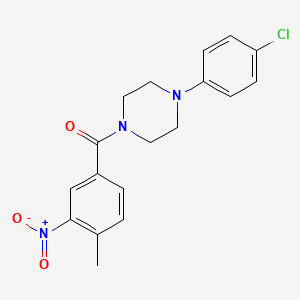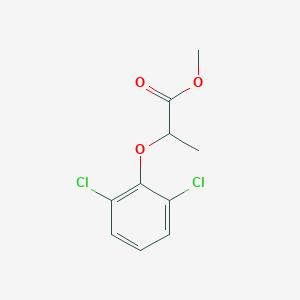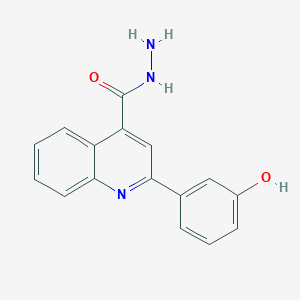![molecular formula C20H22ClFN2O2 B6077721 3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors.
Applications De Recherche Scientifique
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK1, which are involved in the regulation of immune response and cell growth.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by inhibiting the activity of specific kinases that play a crucial role in the proliferation and survival of cancer cells and immune cells. By inhibiting these kinases, TAK-659 can prevent the growth and spread of cancer cells and modulate the immune response to control autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation and migration of immune cells. It can also modulate the cytokine and chemokine production, which are involved in the regulation of immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its potency and selectivity towards specific kinases. This makes it an ideal candidate for preclinical studies and drug development. However, one of the limitations of TAK-659 is its poor solubility, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on TAK-659. One of the potential applications of TAK-659 is in the treatment of hematological malignancies, such as leukemia and lymphoma. It can also be used in combination with other drugs to enhance its therapeutic effects. Moreover, the development of new formulations and delivery systems can improve its solubility and bioavailability, making it a more effective therapeutic agent.
In conclusion, TAK-659 is a synthetic compound that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Its mechanism of action involves the inhibition of specific kinases that play a crucial role in the proliferation and survival of cancer cells and immune cells. Although TAK-659 has some limitations, its potential applications and future directions make it an interesting candidate for further research and drug development.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 4-chlorobenzylamine with 4-fluorobenzyl-2,3-dihydroxypiperidine-1-carboxylate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.
Propriétés
IUPAC Name |
3-[[(4-chlorophenyl)methylamino]methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c21-17-6-2-15(3-7-17)12-23-14-20(26)10-1-11-24(19(20)25)13-16-4-8-18(22)9-5-16/h2-9,23,26H,1,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPSDMSRFVOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077697.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B6077703.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)

![4-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B6077743.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B6077759.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)